4,5-Dichloro-2-ethynylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-2-ethynylpyridine: is an organic compound with the molecular formula C7H3Cl2N and a molecular weight of 172.01 g/mol . This compound is characterized by the presence of two chlorine atoms and an ethynyl group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-ethynylpyridine typically involves the halogenation of 2-ethynylpyridine. One common method is the reaction of 2-ethynylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 5 positions of the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-ethynylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace chlorine atoms with other groups.
Addition Reactions: Electrophiles like bromine or iodine can add to the ethynyl group.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the ethynyl group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound under specific conditions.
Major Products Formed:
Substitution Products: Compounds with different functional groups replacing the chlorine atoms.
Addition Products: Compounds with halogens or other groups added to the ethynyl group.
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced forms of the compound.
Scientific Research Applications
4,5-Dichloro-2-ethynylpyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-ethynylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Ethynylpyridine: Lacks the chlorine atoms present in 4,5-Dichloro-2-ethynylpyridine.
4,5-Dichloropyridine: Lacks the ethynyl group.
2,4,5-Trichloropyridine: Contains an additional chlorine atom compared to this compound.
Uniqueness: this compound is unique due to the presence of both chlorine atoms and an ethynyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H3Cl2N |
---|---|
Molecular Weight |
172.01 g/mol |
IUPAC Name |
4,5-dichloro-2-ethynylpyridine |
InChI |
InChI=1S/C7H3Cl2N/c1-2-5-3-6(8)7(9)4-10-5/h1,3-4H |
InChI Key |
YYNBYHNBABJYEW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.